molecular formula C20H16N4O3S2 B11072950 N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}thiophene-2-carboxamide

N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}thiophene-2-carboxamide

Cat. No.: B11072950
M. Wt: 424.5 g/mol
InChI Key: QSRIOYWAKRGBET-UHFFFAOYSA-N
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Description

N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a carboxamide group, and a sulfamoyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate diketone under acidic conditions.

    Sulfamoylation: The pyrazole derivative is then reacted with a sulfonyl chloride to introduce the sulfamoyl group.

    Coupling with thiophene-2-carboxylic acid: The final step involves coupling the sulfamoyl-substituted pyrazole with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anti-cancer, or antimicrobial activities.

    Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex materials.

    Biological Studies: It can be used to study the interactions of sulfamoyl-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfamoyl group can form hydrogen bonds with biological targets, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}thiophene-2-carboxamide is unique due to the combination of its sulfamoyl group and thiophene ring, which can impart specific electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H16N4O3S2

Molecular Weight

424.5 g/mol

IUPAC Name

N-[4-[(2-phenylpyrazol-3-yl)sulfamoyl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H16N4O3S2/c25-20(18-7-4-14-28-18)22-15-8-10-17(11-9-15)29(26,27)23-19-12-13-21-24(19)16-5-2-1-3-6-16/h1-14,23H,(H,22,25)

InChI Key

QSRIOYWAKRGBET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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